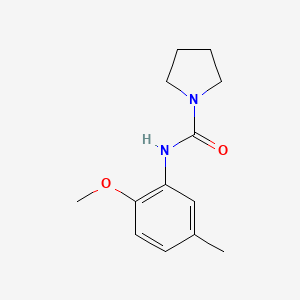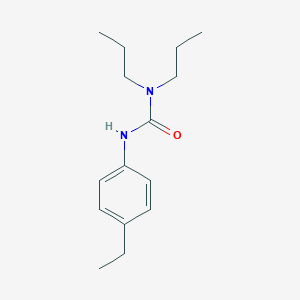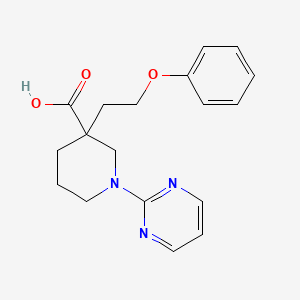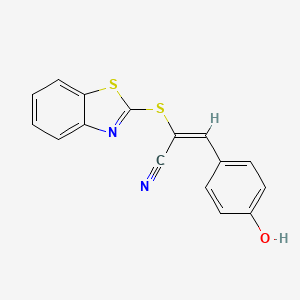![molecular formula C14H20N2O3S B5415453 N-{3-[methyl(methylsulfonyl)amino]phenyl}cyclopentanecarboxamide](/img/structure/B5415453.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[methyl(methylsulfonyl)amino]phenyl}cyclopentanecarboxamide, commonly known as MMCA, is a synthetic compound that belongs to the class of anilide derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
作用机制
The mechanism of action of MMCA involves its binding to the ATP-binding site of protein kinases, leading to the inhibition of their activity. This results in the disruption of signaling pathways involved in cell proliferation and survival, ultimately leading to cell death. MMCA has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
MMCA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). MMCA has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the production of anti-inflammatory cytokines such as IL-10.
实验室实验的优点和局限性
One of the main advantages of using MMCA in lab experiments is its high potency and specificity for protein kinases. This allows for the selective inhibition of specific signaling pathways and the investigation of their role in various biological processes. However, one limitation of using MMCA is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells.
未来方向
There are several future directions for the use of MMCA in scientific research. One potential application is in the development of new cancer therapies, specifically targeting protein kinases involved in cell proliferation and survival. MMCA could also be used to investigate the role of anilide derivatives in other biological processes, such as inflammation and immune modulation. Additionally, further studies are needed to determine the optimal dosage and administration of MMCA to minimize potential toxicity while maximizing its therapeutic effects.
Conclusion:
In conclusion, MMCA is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties and mechanism of action make it a valuable tool for investigating the role of anilide derivatives in various biological processes. While there are advantages and limitations to using MMCA in lab experiments, its potential applications in cancer research, inflammation, and immune modulation make it an exciting area for future research.
合成方法
The synthesis of MMCA involves the reaction of 3-nitroaniline with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methylsulfonyl chloride and ammonia to yield MMCA. This method has been optimized to produce high yields of MMCA while minimizing the formation of impurities.
科学研究应用
MMCA has been widely used in scientific research as a tool to investigate the role of anilide derivatives in various biological processes. It has been shown to have potential applications in cancer research, specifically in the inhibition of protein kinases involved in cell proliferation and survival. MMCA has also been studied for its potential anti-inflammatory and analgesic effects, as well as its ability to modulate the immune system.
属性
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-16(20(2,18)19)13-9-5-8-12(10-13)15-14(17)11-6-3-4-7-11/h5,8-11H,3-4,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOWWPWJPGKCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5415371.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5415378.png)



![6-(methoxymethyl)-1-methyl-4-(3-phenyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5415396.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5415403.png)

![5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5415427.png)
![6-{4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}-9H-purine](/img/structure/B5415441.png)
![2-{[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5415447.png)

![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[5-(1H-pyrazol-3-yl)-2-furyl]methanamine](/img/structure/B5415451.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5415458.png)